molecular formula C24H24ClNO3 B6027666 2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6027666
M. Wt: 409.9 g/mol
InChI Key: MNPXOZYKXJWBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CPTIQ) is a chemical compound that has been studied for its potential use in scientific research. CPTIQ is a tetrahydroisoquinoline derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor partial agonist. It has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, as well as to increase the activity of antioxidant enzymes. This compound has also been shown to have anti-inflammatory effects and to improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential neuroprotective effects, which may be useful in studying neurodegenerative disorders. However, this compound has also been shown to have potential toxic effects at high doses, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of this compound for use in scientific research.

Synthesis Methods

2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. One such method involves the reaction of 3-(4-chlorophenoxy)benzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. The resulting product is then treated with methanol and hydrochloric acid to yield this compound.

Scientific Research Applications

2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as potential therapeutic applications for Parkinson's disease and other neurodegenerative disorders. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO3/c1-27-23-13-18-10-11-26(16-19(18)14-24(23)28-2)15-17-4-3-5-22(12-17)29-21-8-6-20(25)7-9-21/h3-9,12-14H,10-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPXOZYKXJWBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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